molecular formula C8H10FNO B8801465 2-Fluoro-5-methoxy-4-methylaniline

2-Fluoro-5-methoxy-4-methylaniline

Cat. No.: B8801465
M. Wt: 155.17 g/mol
InChI Key: OVHONKSNDGGVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-methoxy-4-methylaniline is a substituted aniline derivative with the molecular formula C₈H₁₀FNO (molecular weight: 155.17 g/mol). Its structure features a benzene ring substituted with:

  • A fluoro group at position 2,
  • A methoxy group (-OCH₃) at position 5,
  • A methyl group (-CH₃) at position 4,
  • An amine group (-NH₂) at position 1.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

2-fluoro-5-methoxy-4-methylaniline

InChI

InChI=1S/C8H10FNO/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,10H2,1-2H3

InChI Key

OVHONKSNDGGVSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)N)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural analogs and their properties:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Characteristics
2-Fluoro-5-methoxy-4-methylaniline C₈H₁₀FNO 2-F, 5-OCH₃, 4-CH₃, 1-NH₂ 155.17 Discontinued; steric bulk from CH₃
4-Fluoro-2-methoxy-5-nitroaniline C₇H₇FN₂O₃ 4-F, 2-OCH₃, 5-NO₂, 1-NH₂ 200.14 Nitro group enhances reactivity
4-Bromo-5-fluoro-2-methylaniline C₇H₇BrFN 4-Br, 5-F, 2-CH₃, 1-NH₂ 204.04 Bromine increases lipophilicity
4-Chloro-5-fluoro-2-methoxyaniline C₇H₇ClFNO 4-Cl, 5-F, 2-OCH₃, 1-NH₂ 175.59 Chloro substituent is electron-withdrawing
5-Fluoro-2-methylaniline C₇H₈FN 5-F, 2-CH₃, 1-NH₂ 125.14 Simpler structure; lacks methoxy

Key Research Findings

Electronic Effects
  • The methoxy group in 2-Fluoro-5-methoxy-4-methylaniline donates electrons via resonance, increasing the electron density of the aromatic ring. This contrasts with 4-Fluoro-2-methoxy-5-nitroaniline, where the nitro group (-NO₂) withdraws electrons, reducing basicity of the amine .

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